N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a cyano group, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-cyanophenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with the thiophene-furan derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyano group can produce the corresponding amine derivative.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group and the chloro-substituted phenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and furan rings can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(5-bromo-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide: Similar structure but with a bromo group instead of a chloro group.
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)malonamide: Similar structure but with a malonamide group instead of an oxalamide group.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiophene and furan rings in the same molecule is relatively rare and can lead to unique electronic properties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-13-2-1-11(8-20)15(7-13)22-18(24)17(23)21-9-14-3-4-16(25-14)12-5-6-26-10-12/h1-7,10H,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKHIZPPHTIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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